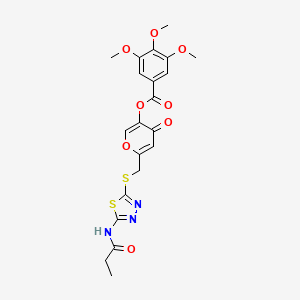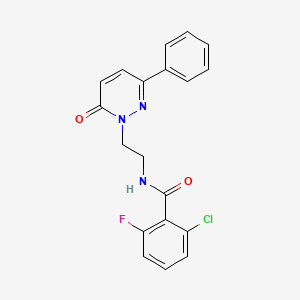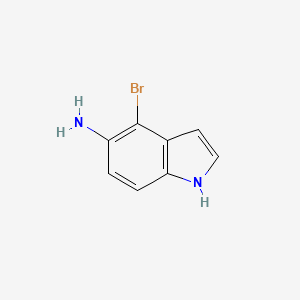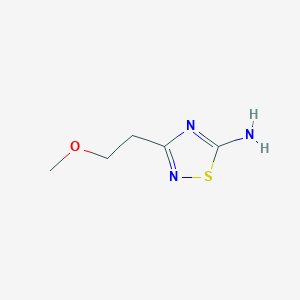
Cycloheptylmethyl methanesulfonate
Descripción general
Descripción
Cycloheptylmethyl methanesulfonate is an organic compound with the molecular formula C₉H₂₀O₄S and a molecular weight of 224.318 g/mol . It is also known by other names such as mesyloxymethylcycloheptane and cycloheptanemethanol, methanesulfonate . This compound is a derivative of methanesulfonic acid and is used in various chemical reactions and industrial applications.
Mecanismo De Acción
Target of Action
Cycloheptylmethyl methanesulfonate is a type of methanesulfonate, which are known to be biological alkylating agents . These agents primarily target DNA, preferentially methylating guanine and adenine bases .
Mode of Action
The alkyl-oxygen bonds of methanesulfonate esters, such as this compound, undergo fission and react within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur . This means that the alkyl group will tend to favor entry into the confines of a sterically favorable nucleophilic site .
Biochemical Pathways
Methanesulfonates, in general, are known to cause alterations in dna, which can affect various cellular processes
Pharmacokinetics
Methanesulfonates are known to have complex pharmacokinetics . For instance, colistin methanesulfonate (CMS), another methanesulfonate, is administered as a prodrug and is mainly distributed within the extracellular space due to its large molecular weight and cationic properties at physiological pH . Renal clearance of CMS is very low, but the dosing regimen should be adapted to the renal function of the patient because CMS is partly eliminated by the kidney .
Result of Action
The primary result of the action of this compound is the alkylation of DNA, which can lead to DNA damage . This can affect cell proliferation and survival, and may have implications in the treatment of certain diseases, such as cancer .
Análisis Bioquímico
Biochemical Properties
Cycloheptylmethyl methanesulfonate is a methanesulfonate ester, a class of compounds known to act as biological alkylating agents . The alkyl-oxygen bonds in these esters undergo fission and react within the intracellular environment . The structure of the alkyl group of these esters, such as cycloheptylmethyl in this compound, may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur . This suggests that this compound could interact with various enzymes, proteins, and other biomolecules in a cell, potentially influencing biochemical reactions.
Molecular Mechanism
The molecular mechanism of action of this compound is likely related to its role as a biological alkylating agent . Alkylating agents can modify the chemical structure of DNA, proteins, and other biomolecules, potentially leading to changes in gene expression, enzyme inhibition or activation, and other molecular effects . The exact molecular mechanisms of this compound remain to be fully elucidated.
Metabolic Pathways
As a methanesulfonate ester, it may be involved in sulfur metabolism
Transport and Distribution
As a methanesulfonate ester, it is likely to be transported into cells where it can interact with intracellular biomolecules
Subcellular Localization
Given its potential interactions with intracellular biomolecules , it may be localized to various subcellular compartments
Métodos De Preparación
Cycloheptylmethyl methanesulfonate can be synthesized through the reaction of cycloheptanemethanol with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, with the methanesulfonyl chloride acting as a sulfonating agent to introduce the methanesulfonate group onto the cycloheptanemethanol molecule. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Cycloheptylmethyl methanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles such as halides, amines, or thiols.
Oxidation and Reduction Reactions:
Elimination Reactions: The compound can also undergo elimination reactions to form alkenes, especially when heated or treated with strong bases.
Common reagents used in these reactions include sodium or potassium hydroxide for elimination reactions, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Cycloheptylmethyl methanesulfonate has several applications in scientific research, including:
Comparación Con Compuestos Similares
Cycloheptylmethyl methanesulfonate is similar to other methanesulfonate esters such as methyl methanesulfonate and ethyl methanesulfonate . These compounds share similar chemical properties and reactivity due to the presence of the methanesulfonate group. this compound is unique in its structure, which includes a cycloheptyl group, making it distinct from other simpler methanesulfonate esters .
Similar compounds include:
Methyl methanesulfonate: A well-known alkylating agent used in research and chemotherapy.
Ethyl methanesulfonate: Another alkylating agent with similar applications.
This compound’s unique structure may confer different reactivity and biological activity compared to these simpler esters.
Propiedades
IUPAC Name |
cycloheptylmethyl methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3S/c1-13(10,11)12-8-9-6-4-2-3-5-7-9/h9H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBZAZOOOJEDAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1CCCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}-2-(PHENYLFORMAMIDO)ACETAMIDE](/img/structure/B2875750.png)
![N-(2-methoxyethyl)-4-oxo-8-phenyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2875751.png)
![N-(2-methoxyphenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide](/img/structure/B2875752.png)


![methyl 2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate](/img/structure/B2875756.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide](/img/structure/B2875758.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-(3-methylphenyl)acetamide](/img/structure/B2875761.png)


![{7-[(4-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2875766.png)
![N-(3-fluorophenyl)-3-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2875768.png)
![2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2875769.png)
![methyl5H,6H,11H-benzo[a]carbazole-8-carboxylate](/img/structure/B2875773.png)
